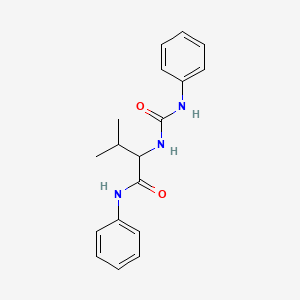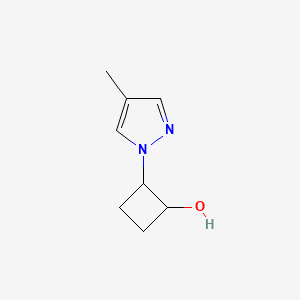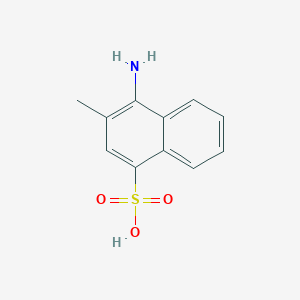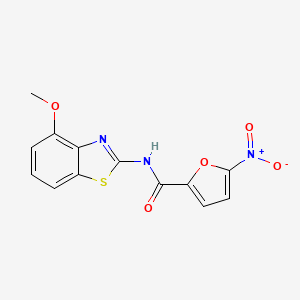
(R)-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride is a chiral compound that features a pyrrolidine ring substituted with a dimethylaminomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride typically involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis . Another method involves a Mumm-type rearrangement with dithiocarbamates via isocyanide-based multicomponent reactions under ultrasound irradiation .
Industrial Production Methods
Industrial production of ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride often employs large-scale catalytic processes that ensure high yield and enantiomeric purity. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and reaction conditions.
化学反应分析
Types of Reactions
®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolidine compounds. These products are often intermediates in the synthesis of more complex molecules.
科学研究应用
®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes .
作用机制
The mechanism of action of ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their conformation and function .
相似化合物的比较
Similar Compounds
Similar compounds to ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride include:
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
Pyrrolidine derivatives: Various pyrrolidine-based compounds with similar structural motifs.
Uniqueness
What sets ®-2-(Dimethylaminomethyl)pyrrolidine dihydrochloride apart from similar compounds is its specific chiral configuration and the presence of the dimethylaminomethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in specialized applications.
属性
CAS 编号 |
2227199-06-4 |
|---|---|
分子式 |
C7H17ClN2 |
分子量 |
164.67 g/mol |
IUPAC 名称 |
N,N-dimethyl-1-[(2R)-pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-9(2)6-7-4-3-5-8-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m1./s1 |
InChI 键 |
XCYCGYUJNRLFNJ-OGFXRTJISA-N |
SMILES |
CN(C)CC1CCCN1.Cl.Cl |
手性 SMILES |
CN(C)C[C@H]1CCCN1.Cl |
规范 SMILES |
CN(C)CC1CCCN1.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Fluorophenyl)sulfonylmethyl]-1-methylpyridin-2-one](/img/structure/B1654275.png)




![6-(Difluoromethyl)-8-((1S,2S)-2-hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1654283.png)







![N-[(3R,4S)-3-Methoxyoxan-4-yl]-3-phenyl-1,2,4-oxadiazol-5-amine](/img/structure/B1654297.png)
